molecular formula C16H12N4O B14163823 N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine CAS No. 325745-60-6

N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B14163823
CAS No.: 325745-60-6
M. Wt: 276.29 g/mol
InChI Key: BDHNXCFDDXZHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields . Another approach involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine, which enables the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, triphenylphosphine, and sodium ethoxide. Reaction conditions often involve moderate temperatures (40–50°C) and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidines, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression in cancer cells . This interaction disrupts the signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine stands out due to its specific structural features that allow for high binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for drug discovery and development efforts.

Properties

CAS No.

325745-60-6

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C16H12N4O/c1-2-6-13-12(5-1)14-15(21-13)16(20-10-19-14)18-9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,18,19,20)

InChI Key

BDHNXCFDDXZHKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.